molecular formula C24H21N3O2 B5842614 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5842614
M. Wt: 383.4 g/mol
InChI Key: OIFHIROZFSXYBP-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as BMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPO is a heterocyclic compound that contains both a biphenyl and an oxadiazole ring. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.

Mechanism of Action

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide acts as a singlet oxygen sensor by undergoing photochemical reactions with singlet oxygen. The reaction between 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and singlet oxygen results in the formation of a highly fluorescent endoperoxide, which can be detected using fluorescence microscopy. The mechanism of action of 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide as a singlet oxygen sensor has been extensively studied, and its sensitivity and selectivity have been shown to be superior to other singlet oxygen sensors.
Biochemical and physiological effects:
2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have minimal toxicity and low cytotoxicity in different biological systems. 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been used as a probe for the detection of singlet oxygen and other reactive oxygen species in cells, tissues, and organs. 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been used as an imaging agent for the detection of cancer cells and other diseased tissues in vivo.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages for lab experiments, including its high sensitivity and selectivity for singlet oxygen detection, low toxicity, and ease of synthesis. However, 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide also has some limitations, such as its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the research on 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One of the future directions is the development of new synthesis methods that can improve the yield and purity of 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. Another future direction is the optimization of the conditions for 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide detection in biological systems, including the development of new imaging techniques and the improvement of the sensitivity and selectivity of 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide for singlet oxygen and other reactive oxygen species. Additionally, the potential applications of 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in other fields, such as photodynamic therapy and photochemical reactions, should be explored further.

Synthesis Methods

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized using different methods, including the reaction of 4-biphenylcarboxylic acid with N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-biphenylcarboxylic acid with N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino) pyridine (DMAP) in dichloromethane (DCM).

Scientific Research Applications

2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential applications in different fields of scientific research. One of the major applications of 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is in the field of fluorescence microscopy. 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been used as a fluorescent probe for the detection of singlet oxygen and other reactive oxygen species (ROS) in biological systems. 2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been used as an imaging agent for the detection of cancer cells and other diseased tissues in vivo.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-27(17-22-25-24(26-29-22)21-10-6-3-7-11-21)23(28)16-18-12-14-20(15-13-18)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFHIROZFSXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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